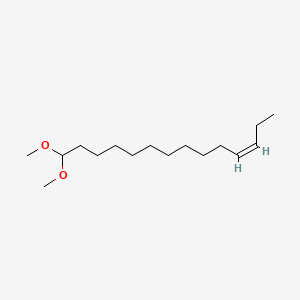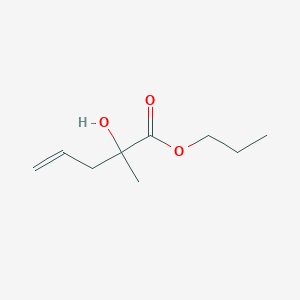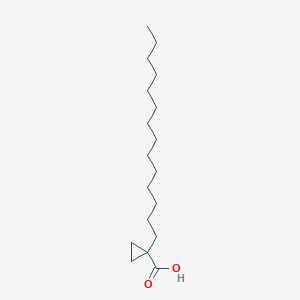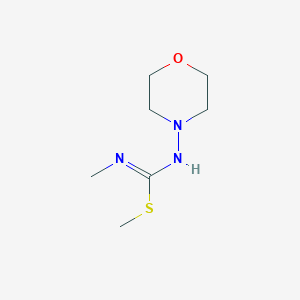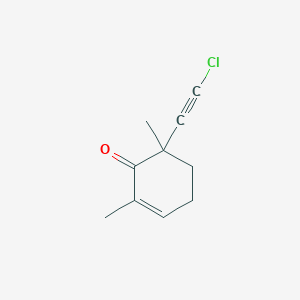![molecular formula C14H9F6P B14466954 Bis[3-(trifluoromethyl)phenyl]phosphane CAS No. 65796-64-7](/img/structure/B14466954.png)
Bis[3-(trifluoromethyl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(trifluoromethyl)phenyl]phosphane is a chemical compound known for its unique properties and applications in various fields. It is a phosphine ligand that contains two 3-(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is widely used in organic synthesis, particularly in catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure consistent quality and yield. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
Bis[3-(trifluoromethyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines. These products have various applications in organic synthesis and catalysis .
Scientific Research Applications
Bis[3-(trifluoromethyl)phenyl]phosphane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis[3-(trifluoromethyl)phenyl]phosphane involves its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal centers through the phosphorus atom, facilitating various catalytic processes. The trifluoromethyl groups enhance the stability and reactivity of the complexes, making them effective in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine
- Bis(3,5-bis(trifluoromethyl)phenyl)(2,6-bis(isopropoxy)-3,6-dimethoxybiphenyl-2-yl)phosphine
Uniqueness
Bis[3-(trifluoromethyl)phenyl]phosphane is unique due to its specific structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of trifluoromethyl groups increases the electron-withdrawing ability, making it a highly effective ligand in various chemical processes .
Properties
CAS No. |
65796-64-7 |
|---|---|
Molecular Formula |
C14H9F6P |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H |
InChI Key |
SLEAUGLJRCPRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)PC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


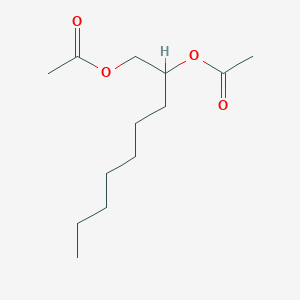
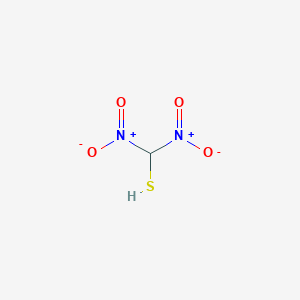

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
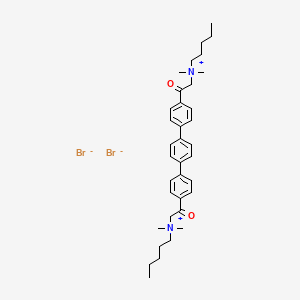
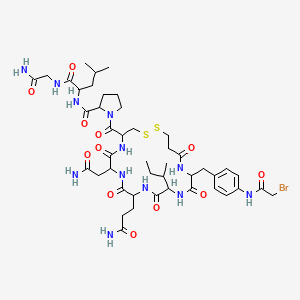
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
